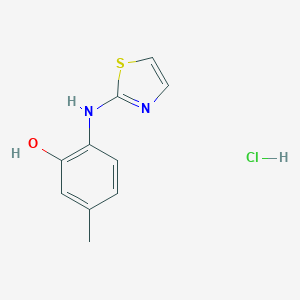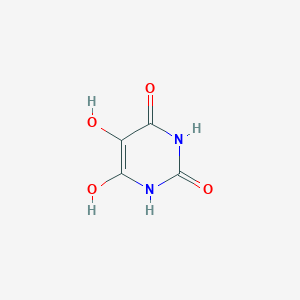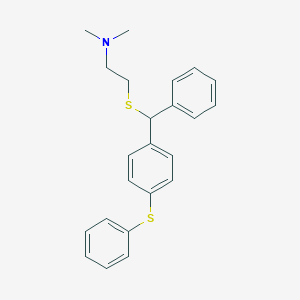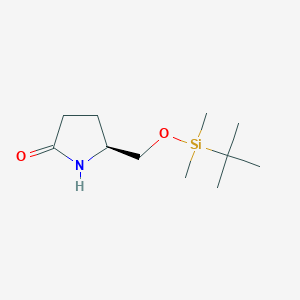
(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Übersicht
Beschreibung
The molecule "(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one" is a synthetic compound that has attracted interest in various fields of organic chemistry due to its unique structural and chemical properties. It serves as a crucial intermediate in synthesizing various pharmaceutical and organic compounds due to its reactive functional groups and chiral center, which allows for the creation of stereoselective products.
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives involves practical and improved methodologies. For example, a practical synthesis of a related compound involves key transformations such as ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, resulting in a practical, robust, and cost-effective process for producing multikilogram quantities of the target molecule (Yee et al., 2002).
Molecular Structure Analysis
The molecular structure of closely related pyrrolidine derivatives, such as "(2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate," has been determined using diffraction, CD spectroscopy, and theoretical calculations despite minor resonant scattering. This highlights the precision achievable in understanding the spatial configuration and bonding patterns within such molecules (Wang & Englert, 2019).
Chemical Reactions and Properties
Research on pyrrolidine derivatives often focuses on their reactivity and participation in various chemical reactions, such as the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have been evaluated as anti-inflammatory and analgesic agents, as well as inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and boiling points, are crucial for their application in synthesis and pharmaceutical formulations. These properties are influenced by the molecular structure, particularly the substituents on the pyrrolidine ring.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under various conditions, and the ability to undergo specific reactions, are key to understanding the application of "(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one" in synthesis. For instance, the study of singlet oxygen reactions with tert-butyl ester derivatives of pyrrolidine highlights the potential for creating diverse pyrrole precursors, useful in synthetic chemistry (Wasserman et al., 2004).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : A study by Weber et al. (1995) analyzed the crystal structure of a related compound, highlighting its unique hydrogen bond configuration (Weber, Ettmayer, Hübner, & Gstach, 1995).
Synthesis of Pyridines and Uracil Derivatives : Tollenaere and Ghosez (1998) demonstrated that 1-[(tert-butyldimethylsilyl)oxy]alkenyl isocyanates, which can be derived from (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, are useful for synthesizing highly functionalized pyridines and derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).
Determination of Absolute Structure : Wang and Englert (2019) used diffraction, CD spectroscopy, and theoretical calculations to determine the absolute structure of a compound closely related to (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one (Wang & Englert, 2019).
Antilipidemic Agent Synthesis : Ohno et al. (1999) synthesized optical isomers of a compound related to (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, evaluating them as antilipidemic agents (Ohno et al., 1999).
Gas Chromatographic Analysis : Mawhinney (1983) demonstrated the use of tert-butyldimethylsilyl derivatives, including those related to (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, for gas chromatographic analysis and mass spectrometry, with a focus on unique mass spectrum features (Mawhinney, 1983).
Synthesis of Amine Compounds : Westerhausen et al. (2001) reported the formation of bis(methylzinc)-1,2-dipyridyl-1,2-bis(tert-butyldimethylsilyl) compound through the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc (Westerhausen et al., 2001).
Eigenschaften
IUPAC Name |
(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOYZPOLQAMAK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437550 | |
| Record name | (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |
CAS RN |
106191-02-0 | |
| Record name | (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







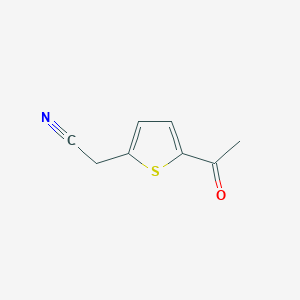

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

